molecular formula C15H17NO3 B1279095 tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate CAS No. 285984-22-7

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate

Cat. No. B1279095
M. Wt: 259.3 g/mol
InChI Key: GDVXBLGVBZJTCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been achieved with high enantioselectivity using lipase-catalyzed transesterification . The synthesis of complex tert-butyl carbamate intermediates often involves multi-step reactions, such as the seven-step synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl carbamate moiety, which can be linked to various aromatic or aliphatic groups. The structure of these compounds is typically confirmed using techniques such as high-resolution mass spectrometry, NMR, IR, and UV spectroscopy .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These derivatives can also be transformed into other functional groups, such as amines, through enzymatic processes or chemical reactions . The reactivity of tert-butyl carbamate derivatives can be further manipulated through various protection and deprotection strategies, as seen in the synthesis of complex intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These compounds are often synthesized as intermediates for further chemical transformations, and their stability under various conditions is crucial for their utility in organic synthesis. The properties such as solubility, melting point, and reactivity can be tailored by modifying the substituents on the carbamate nitrogen or by introducing different functional groups into the molecule 10.

Scientific Research Applications

Synthesis and Biomedical Applications

  • Synthesis of Natural Product Analogues : tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate derivatives have been used in the synthesis of compounds like jaspine B, a natural product isolated from sponges showing cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps including esterification, protection, and reduction processes (Tang et al., 2014).

  • Synthesis of Biologically Active Compounds : Another study demonstrates the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, a key intermediate in the production of biologically active compounds like osimertinib (AZD9291) (Zhao et al., 2017).

Organic Photovoltaic Materials

  • Organic Photovoltaic Applications : This compound has also been used in the production of organic photovoltaic materials. For instance, a derivative, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, was synthesized for developing new donor building blocks for organic photovoltaic applications (Chmovzh & Rakitin, 2021).

Medicinal Chemistry and Organic Synthesis

  • Enantioselective Synthesis for Medicinal Chemistry : The compound has been instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a critical intermediate in medicinal chemistry (Ober et al., 2004).

  • Chiral Organoselenanes and Organotelluranes Synthesis : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was studied for the production of chiral organoselenanes and organotelluranes, highlighting its importance in the development of asymmetric synthetic methods (Piovan et al., 2011).

Other Chemical Synthesis Applications

  • Synthesis of Nitrone Equivalents : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics. This showcases their versatility as building blocks in organic synthesis (Guinchard et al., 2005).

  • Diels-Alder Reaction : The compound has also been used in Diels-Alder reactions, further emphasizing its utility in complex organic synthesis processes (Padwa et al., 2003).

Future Directions

Carbamates, including “tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate”, have an important role in modern drug discovery and medicinal chemistry . They are part of many drugs and prodrugs approved for the treatment of various diseases. Future research may focus on exploring new therapeutic applications of carbamates and improving their synthesis methods .

properties

IUPAC Name

tert-butyl N-(4-hydroxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXBLGVBZJTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448511
Record name tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate

CAS RN

285984-22-7
Record name tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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